![molecular formula C22H22N4O B2556169 1-(3'-Methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanon CAS No. 956770-32-4](/img/structure/B2556169.png)

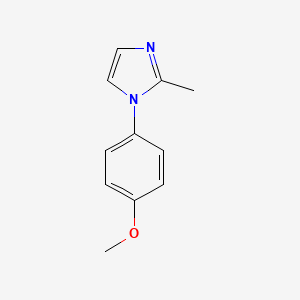

1-(3'-Methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a useful research compound. Its molecular formula is C22H22N4O and its molecular weight is 358.445. The purity is usually 95%.

BenchChem offers high-quality 1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidative Eigenschaften

1-(3’-Methyl-1’-phenyl-5-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanon weist antioxidative Aktivität auf. Antioxidantien spielen eine entscheidende Rolle bei der Neutralisierung schädlicher freier Radikale, die oxidativen Stress und Zellschäden verursachen können. Forscher haben sein Potenzial als therapeutisches Mittel für Erkrankungen im Zusammenhang mit oxidativem Stress, wie z. B. neurodegenerative Erkrankungen und Herz-Kreislauf-Erkrankungen, untersucht .

Schlaganfall-Rehabilitation

Diese Verbindung wurde auf ihre Rolle bei der Schlaganfall-Rehabilitation untersucht. Unter dem Handelsnamen Edaravon bekannt, wird sie intravenös verabreicht, um die Rehabilitation nach einem Schlaganfall zu unterstützen. Edaravon trägt dazu bei, oxidative Schäden und Entzündungen zu reduzieren, wodurch möglicherweise die neurologischen Ergebnisse bei Schlaganfallpatienten verbessert werden .

Amyotrophe Lateralsklerose (ALS)-Behandlung

Edaravon ist auch zur Behandlung der amyotrophen Lateralsklerose (ALS) zugelassen. ALS ist eine progressive neurodegenerative Erkrankung, die die motorischen Neuronen betrifft. Durch die Abschwächung von oxidativem Stress kann Edaravon möglicherweise das Fortschreiten der Krankheit verlangsamen und die Lebensqualität von ALS-Patienten verbessern .

Heterocyclische Synthese

Der Pyrazolonring, der in dieser Verbindung vorhanden ist, dient als Baustein in der heterocyclischen Synthese. Forscher haben seine Verwendung bei der Konstruktion komplexerer Moleküle mit vielfältigen pharmakologischen Eigenschaften untersucht. Einige Derivate von Pyrazolonen weisen Antikrebs-, Antikonvulsiva-, entzündungshemmende und antivirale Aktivitäten auf .

Medizinische Zwischenprodukte

1-(3’-Methyl-1’-phenyl-5-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)ethanon ist ein wichtiges Zwischenprodukt bei der Herstellung verschiedener medizinischer Verbindungen. Seine Synthese wurde umfassend untersucht, und es spielt eine Rolle bei der Entwicklung pharmazeutischer Wirkstoffe .

Analytische Chemie

Forscher haben diese Verbindung als Reagenz zur Derivatisierung von Monosacchariden verwendet. Es unterstützt die Analyse von Kohlenhydraten in komplexen Medien wie biologischen Proben. Die Markierungseigenschaften der Verbindung machen sie wertvoll in Chromatographie- und Massenspektrometrie-Studien .

Zusammenfassend lässt sich sagen, dass die vielfältigen Anwendungen dieser Verbindung die Schlaganfall-Rehabilitation, die ALS-Behandlung, die antioxidative Therapie, die heterocyclische Synthese und die analytische Chemie umfassen. Ihre einzigartige Struktur und ihre pharmakologischen Eigenschaften inspirieren weiterhin die wissenschaftliche Erforschung in verschiedenen Bereichen . Wenn Sie weitere Einzelheiten benötigen oder weitere Fragen haben, können Sie diese gerne stellen! 😊

Eigenschaften

IUPAC Name |

1-[5-(4-methylphenyl)-3-(3-methyl-1-phenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c1-15-9-11-18(12-10-15)21-13-22(26(24-21)17(3)27)20-14-25(23-16(20)2)19-7-5-4-6-8-19/h4-12,14,22H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNHEDGZXSDURN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C)C4=CC=CC=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2556088.png)

![N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2556089.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2556094.png)

![1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2556095.png)

![4-Bromofuro[3,2-c]pyridine](/img/structure/B2556096.png)

![3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2556097.png)

![4-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2556098.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2556101.png)

![N-(4-ethoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2556103.png)

![3-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2556104.png)

![5-(5,6-dimethylpyrimidin-4-yl)-N-(2-fluorophenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2556105.png)

![4-(6-Carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2556106.png)